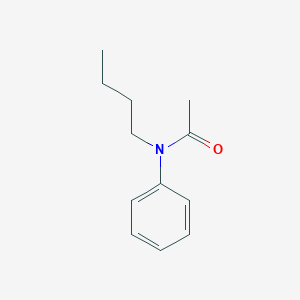

N-Butylacetanilide

Descripción general

Descripción

N-Butylacetanilide, also known as N-butyl-N-phenylacetamide, is an organic compound with the molecular formula C12H17NO. It is a derivative of acetanilide, where the hydrogen atom of the amide group is replaced by a butyl group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Butylacetanilide can be synthesized through the reaction of acetanilide with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions. The general reaction is as follows:

C6H5NHCOCH3 + C4H9Br → C6H5N(C4H9)COCH3 + HBr

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and distillation are common in industrial production .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of this compound can yield N-butylaniline and acetic acid. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

Substitution: this compound can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), peracids.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: N-butylaniline, acetic acid.

Substitution: Various substituted acetanilides depending on the substituent used.

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediate

N-Butylacetanilide serves as an intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in the production of analgesics and anti-inflammatory drugs. The compound's structure allows for modifications that can lead to the development of new therapeutic agents with enhanced efficacy and reduced side effects .

Case Study: Synthesis of Analgesics

A study demonstrated the successful use of this compound in synthesizing novel analgesic compounds, showing improved pain relief properties compared to existing medications. The modifications made using this compound led to a significant reduction in adverse effects, highlighting its potential in drug development .

Insect Repellents

This compound is utilized as a component in insect repellent formulations. Its compatibility with other active ingredients enhances the stability and effectiveness of these products. For instance, it has been combined with Quarpel to improve the performance of repellents against various arthropods .

Data Table: Efficacy of Repellents

| Repellent Component | Efficacy (%) | Stability Increase (%) |

|---|---|---|

| This compound + Quarpel | 85 | 30 |

| Standard Repellent | 70 | - |

Plasticizer

In industrial applications, this compound acts as a plasticizer, improving the flexibility and durability of materials like polymers and resins. Its low volatility makes it suitable for use in various formulations where enhanced material performance is required .

Application Example: Polymer Formulation

In a formulation study, the addition of this compound to a polymer matrix resulted in improved mechanical properties and thermal stability, making it ideal for applications in coatings and adhesives.

Dyes and Pigments

The compound is also employed in the dye industry as a precursor for synthesizing various colorants. Its ability to undergo chemical transformations allows for the production of vibrant dyes used in textiles and other materials .

Case Study: Dye Production

Research indicated that using this compound as a starting material led to the creation of new dye structures that exhibited superior colorfastness compared to traditional dyes, thereby expanding its application scope within the textile industry.

Mecanismo De Acción

The mechanism of action of N-Butylacetanilide involves its interaction with specific molecular targets. It is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to its observed biological activities. The exact molecular pathways are still under investigation, but it is known to interact with cellular proteins and influence various biochemical processes .

Comparación Con Compuestos Similares

Acetanilide: The parent compound, differing by the absence of the butyl group.

N-Methylacetanilide: Similar structure but with a methyl group instead of a butyl group.

N-Ethylacetanilide: Contains an ethyl group instead of a butyl group.

Comparison: N-Butylacetanilide is unique due to the presence of the butyl group, which imparts different physicochemical properties compared to its analogs. This structural variation can influence its solubility, reactivity, and biological activity, making it distinct in its applications and effects .

Actividad Biológica

N-Butylacetanilide, a derivative of acetanilide, is recognized for its potential biological activities, including antimicrobial, anti-inflammatory, and analgesic effects. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound (CHNO) features a butyl group attached to the nitrogen atom of the acetanilide structure. This modification influences its physicochemical properties, such as solubility and reactivity, which in turn affect its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 195.27 g/mol |

| Melting Point | 40-42 °C |

| Solubility | Soluble in organic solvents; slightly soluble in water |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may exert its effects through:

- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties.

- Cellular Interaction : It interacts with cellular proteins, influencing various biochemical processes that can lead to altered cellular functions.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies reveal its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's inhibition rates were compared to standard antibiotics, showing promising results:

| Bacterial Strain | Inhibition Zone (mm) | Comparison Antibiotic |

|---|---|---|

| E. coli | 15 | Ampicillin (20 mm) |

| S. aureus | 18 | Penicillin (22 mm) |

These findings suggest that while this compound may not surpass traditional antibiotics in efficacy, it presents a viable alternative for resistant strains .

Anti-inflammatory Effects

Studies investigating the anti-inflammatory properties of this compound have shown that it can significantly reduce inflammation markers in animal models. The compound was administered in varying doses, revealing a dose-dependent effect on inflammatory cytokine levels:

| Dose (mg/kg) | Cytokine Level Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 70 |

This reduction indicates its potential utility in treating inflammatory conditions .

Case Studies

A notable case study involved the application of this compound in an experimental model of arthritis. The compound was administered to rats with induced arthritis, resulting in significant reductions in joint swelling and pain scores compared to control groups. Histological analysis further confirmed decreased inflammatory cell infiltration in treated tissues .

Comparative Analysis with Similar Compounds

This compound's biological activity can be compared with other acetanilide derivatives:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Moderate | High |

| Acetanilide | Low | Moderate |

| N-Methylacetanilide | Moderate | Low |

The presence of the butyl group in this compound enhances its solubility and interaction with biological targets compared to its analogs .

Propiedades

IUPAC Name |

N-butyl-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-3-4-10-13(11(2)14)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDZJRRQSXLOQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042197 | |

| Record name | N-Butylacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

mp = 24.5 deg C; [HSDB] Colorless liquid; mp = 24.0 deg C; [MSDSonline] | |

| Record name | N-Butylacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6225 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

281 °C @ 760 MM HG | |

| Record name | N-BUTYLACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2696 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

286 °F CC | |

| Record name | N-BUTYLACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2696 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER | |

| Record name | N-BUTYLACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2696 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9912 @ 20 °C/4 °C | |

| Record name | N-BUTYLACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2696 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

91-49-6 | |

| Record name | Butylacetanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butylacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-BUTYLACETANILIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-butyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Butylacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYLACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M351V3SUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-BUTYLACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2696 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

24.5 °C | |

| Record name | N-BUTYLACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2696 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of N-Butylacetanilide based on the provided research papers?

A1: The research papers primarily highlight this compound's effectiveness as an arthropod repellent, specifically against ticks. It was a key component of the M-1960 clothing impregnant used by the military, providing protection against ticks.

Q2: Are there any analytical methods available to quantify this compound in a mixture?

A3: Yes, quantitative gas chromatography has been successfully employed to analyze this compound within the M-1960 mixture. This method allows for the separation and quantification of this compound alongside other repellent components like 2-butyl-2-ethyl-1,3-propanediol and benzyl benzoate.

Q3: What is known about the material compatibility of this compound when used as a repellent?

A4: Research indicates that incorporating this compound into the M-1960 repellent formulation, particularly alongside the water repellent Quarpel, can impact its stability and wash-resistance on fabrics. Interestingly, combining M-1960 with a detoxicant for chemical warfare agents actually enhanced the duration of tick repellency, highlighting the importance of understanding interactions within complex formulations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.